Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with pyridin-2-yloxy and pyridin-2-yl groups
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets . For instance, imidazole-containing compounds, which share a heterocyclic structure with the compound , have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes . For instance, compounds with similar structures have been found to bind with high affinity to multiple receptors, which can lead to a variety of downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, imidazole-containing compounds have been found to affect a variety of pathways, leading to a broad range of biological activities .
Pharmacokinetics
The compound’s structure suggests that it may be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level . For instance, imidazole-containing compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds . For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its solubility, absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyridin-2-ylmethanone with 4-(pyridin-2-yloxy)piperidine under specific conditions. The reaction may require the use of catalysts, such as copper, and solvents like tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and by-products to ensure a more sustainable process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Copper catalysts and water as the oxygen source.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridin-2-yl-methanones, while reduction can produce corresponding alcohols.
Scientific Research Applications
Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar synthetic routes and applications.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature the pyridin-2-yl group and are studied for their biological activities.
Uniqueness
Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
pyridin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(14-5-1-3-9-17-14)19-11-7-13(8-12-19)21-15-6-2-4-10-18-15/h1-6,9-10,13H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIXMGQSOJQFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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